molecular formula C8H14N2O2 B2402512 rac-4-Ethyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823924-46-4

rac-4-Ethyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No.: B2402512
CAS No.: 1823924-46-4
M. Wt: 170.212
InChI Key: SZPWBDAALXJIBA-QMMMGPOBSA-N
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Description

rac-4-Ethyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.212 g/mol. This compound is characterized by the presence of a morpholine ring substituted with an ethyl group, a hydroxymethyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

rac-4-Ethyl-3-(hydroxymethyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The ethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: rac-4-Ethyl-3-(carboxymethyl)morpholine-3-carbonitrile.

    Reduction: rac-4-Ethyl-3-(hydroxymethyl)morpholine-3-amine.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

(3S)-4-ethyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-10-3-4-12-7-8(10,5-9)6-11/h11H,2-4,6-7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPWBDAALXJIBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCOC[C@@]1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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